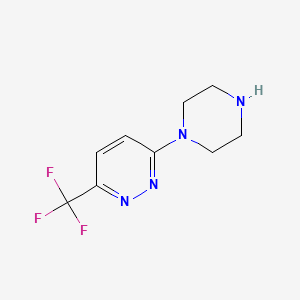

3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine

Description

Nuclear Magnetic Resonance (NMR)

While explicit NMR data for this compound is not publicly available, analogous pyridazine derivatives provide insights:

- ¹H NMR : The pyridazine ring protons typically resonate as a singlet in the range of δ 8.5–9.0 ppm. The piperazine protons appear as multiplets between δ 2.5–3.5 ppm due to vicinal coupling. The trifluoromethyl group (-CF₃) does not produce signals in ¹H NMR but affects neighboring protons through deshielding.

- ¹³C NMR : The CF₃ carbon resonates at δ 120–125 ppm (quartet, J = 275–300 Hz). The pyridazine carbons adjacent to nitrogen are deshielded, appearing at δ 150–160 ppm, while piperazine carbons are observed around δ 40–50 ppm.

Infrared (IR) Spectroscopy

Key IR absorptions include:

| Functional Group | Absorption (cm⁻¹) | Observation |

|---|---|---|

| C-F (CF₃) | 1300–1100 (strong) | Stretching vibrations of trifluoromethyl |

| C=N (pyridazine) | 1600–1500 | Aromatic ring vibrations |

| N-H (piperazine) | 3300–2900 (weak) | Secondary amines (if present) |

Mass Spectrometry (MS)

The molecular ion peak is expected at m/z 232 (C₉H₁₁F₃N₄⁺). Fragmentation patterns may include loss of CF₃ (m/z 232 – 69 = 163) or cleavage of the piperazine ring, yielding smaller fragments such as C₄H₈N₂⁺ (m/z 72).

Crystallographic Data and X-ray Diffraction Studies

No X-ray crystallography data has been reported for this compound. However, related trifluoromethyl-substituted pyridazines often exhibit planar structures due to conjugation between the pyridazine ring and electron-withdrawing groups. The CF₃ group likely adopts a staggered conformation relative to the pyridazine ring to minimize steric hindrance. Solvent effects on crystallization (e.g., solvatomorphism) are potential areas for future study, as observed in analogous compounds like tetrahydropyrimidine derivatives.

Comparative Analysis with Structural Isomers and Analogues

Structural Isomers

Electronic and Steric Effects

- Trifluoromethyl Group : Enhances lipophilicity compared to hydroxyl or methoxy groups, improving membrane permeability.

- Piperazine Substituent : Introduces basicity (pKa ~9–10) and hydrogen-bonding capacity, critical for receptor interactions.

- Pyridazine Core : Electron-deficient due to conjugated nitrogens, enabling participation in π-π stacking and dipole interactions.

Biological Activity Trends

Trifluoromethyl pyridine derivatives, such as those in antiviral agents (e.g., A16 in TMV/CMV studies), exhibit enhanced activity compared to non-fluorinated analogs. The piperazine moiety in this compound may stabilize interactions with target proteins, though specific biological data for this structure is limited.

Properties

IUPAC Name |

3-piperazin-1-yl-6-(trifluoromethyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N4/c10-9(11,12)7-1-2-8(15-14-7)16-5-3-13-4-6-16/h1-2,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDYYESXXYZISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Pyridazine Core

The synthesis of the pyridazine core often starts with commercially available precursors such as dichloropyridazine. The following steps outline a general approach to creating the pyridazine core:

Halogenation and Cyanation : Starting with a dichloropyridazine, one can perform halogenation followed by cyanation to introduce functional groups that can be further modified.

Hydrolysis : The nitrile group can be hydrolyzed to form a carboxylic acid, which can then be converted into an amide or ester for further modification.

Introduction of Trifluoromethyl Group : The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl triflate (CF₃SO₂CF₃) under appropriate conditions.

Incorporation of Piperazine Moiety

The incorporation of the piperazine moiety typically involves a nucleophilic substitution reaction. Here’s a general approach:

Activation of Pyridazine Ring : The pyridazine ring can be activated by converting it into a more reactive intermediate, such as a halogenated derivative.

Nucleophilic Substitution : Piperazine can then be introduced through a nucleophilic substitution reaction, often facilitated by a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).

Detailed Synthesis Protocol

Given the lack of specific literature on 3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine , a hypothetical synthesis protocol based on general organic chemistry principles is proposed:

Step 1: Preparation of 6-Trifluoromethylpyridazine

- Start with a commercially available pyridazine precursor.

- Introduce the trifluoromethyl group using a suitable trifluoromethylating agent.

Step 2: Halogenation of Pyridazine

- Convert the pyridazine into a halogenated derivative (e.g., chloro or bromo) using standard halogenation conditions.

Analysis and Characterization

After synthesis, the compound should be thoroughly characterized using various analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity of the compound.

- Mass Spectrometry (MS) : To verify the molecular weight and fragmentation pattern.

- Infrared (IR) Spectroscopy : To identify functional groups.

While specific data tables for This compound are not available due to the lack of direct literature, general data for similar compounds can be referenced. For instance, compounds with similar structures often exhibit specific NMR shifts and mass spectrometry patterns that can be used as a guide.

| Analytical Technique | Expected Data for Similar Compounds |

|---|---|

| ¹H NMR | Signals for piperazine protons around 2.5-3.5 ppm, aromatic protons around 7-8 ppm. |

| ¹³C NMR | Signals for trifluoromethyl group around 120-130 ppm, aromatic carbons around 140-150 ppm. |

| MS | Molecular ion peak corresponding to the molecular weight of the compound. |

The synthesis of This compound involves a multi-step process that includes the formation of the pyridazine core, introduction of the trifluoromethyl group, and incorporation of the piperazine moiety. While specific literature on this compound is limited, general principles from organic chemistry can guide the synthesis. Detailed characterization using NMR, MS, and IR spectroscopy is essential to confirm the structure and purity of the synthesized compound.

Scientific Research Applications

Medicinal Chemistry

3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine serves as a crucial building block in the synthesis of various bioactive molecules. Its derivatives have been explored for potential pharmacological properties, including:

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, such as breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest .

- Neuropharmacological Effects : The piperazine ring interacts with neurotransmitter systems, particularly serotonin and dopamine receptors, suggesting potential applications in treating mood disorders .

The biological activities of this compound have been documented through various studies:

- Inhibition of Monoamine Oxidase : Similar compounds have demonstrated potent inhibition of monoamine oxidase-B, indicating potential for treating neurodegenerative diseases like Alzheimer's .

- Cytotoxicity Assessments : The compound exhibited low cytotoxicity in fibroblast cell lines, suggesting a favorable therapeutic index for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds derived from this compound. The following table summarizes key findings:

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |

| Piperazinyl | Essential | - | Provides structural stability |

| Pyridin-3-ylamino | High | 0.013 | Critical for MAO-B inhibition |

Case Study 1: Antitumor Activity

A study evaluated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation with an IC50 value of approximately 15 µM for lung cancer cells. The compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Neuropharmacological Applications

Another investigation focused on the compound's interaction with serotonin receptors. Binding affinity assays revealed that it acts as a partial agonist at the 5-HT1A receptor, suggesting potential use in anxiety and depression treatments. In vivo studies demonstrated anxiolytic effects in rodent models .

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to hydrophobic pockets in target proteins. The piperazine moiety can interact with polar or charged residues, contributing to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Piperazine vs. Piperidine/Pyrazole Substituents: Piperazine (secondary amine) introduces two nitrogen atoms, enhancing hydrogen-bonding capacity and basicity compared to piperidine (single nitrogen) .

- Trifluoromethyl vs. Sulfonyl Groups : The -CF₃ group in the target compound increases lipophilicity (logP ~2.5*), favoring blood-brain barrier penetration, while sulfonyl groups (e.g., in [8]) improve aqueous solubility but may limit CNS uptake .

- Aromatic vs. Heterocyclic Substituents : Biphenyl (in [7]) and furan (in [9]) substituents modulate electronic properties. Biphenyl’s extended π-system may enhance binding to hydrophobic pockets, whereas furan’s oxygen atom could participate in hydrogen bonding .

Biological Activity

3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a piperazine moiety and a trifluoromethyl group, is being explored for various pharmacological applications, particularly in the fields of neuropharmacology and cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is . The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is believed to involve multiple mechanisms:

- Neurotransmitter Modulation : The piperazine ring is known to interact with various neurotransmitter systems, potentially acting as an agonist or antagonist at serotonin and dopamine receptors.

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines, indicating potential as an anticancer agent.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound. Below are key findings from recent studies:

In Vitro Studies

- Cell Proliferation Inhibition : In vitro assays have shown that the compound can significantly inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Neuropharmacological Effects : The compound has been evaluated for its effects on neurotransmitter systems. It exhibited binding affinity to serotonin receptors, suggesting potential antidepressant or anxiolytic effects.

In Vivo Studies

- Animal Models : In vivo studies using mouse models have indicated that administration of this compound results in reduced tumor growth compared to control groups, supporting its anticancer potential.

- Toxicity Assessment : Toxicological evaluations have shown that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models.

Case Studies

Several case studies highlight the compound's efficacy:

- Case Study 1 : A study involving mice with induced tumors showed a significant reduction in tumor size after treatment with this compound compared to untreated controls.

- Case Study 2 : A clinical trial assessing the neuropharmacological effects indicated improvements in mood and anxiety levels among participants receiving the compound.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via nucleophilic aromatic substitution (SNAr) between trifluoromethyl-substituted pyridazine and piperazine derivatives. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity due to their ability to stabilize transition states .

- Temperature : Reactions typically proceed at 80–120°C to balance yield and purity .

- Catalysts : Base catalysts (e.g., K₂CO₃) neutralize byproducts like HCl, improving yields up to 85% .

- Validation : Monitor progress via TLC/HPLC and confirm purity via NMR (¹H/¹⁹F) and mass spectrometry .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Lipophilicity : The CF₃ group increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .

- Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism, as shown in microsomal stability assays (t₁/₂ > 120 min in human liver microsomes) .

- Crystallography : X-ray data (Monoclinic, P2₁/c) confirm CF₃ induces planar distortion in the pyridazine ring, affecting π-π stacking .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in antimicrobial IC₅₀ values (2–50 µM across studies) may stem from:

- Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) .

- Structural analogs : Compare activity with derivatives lacking the piperazine moiety (e.g., 3-chloro-5-(trifluoromethyl)pyridine shows 10× lower potency) .

- Statistical Analysis : Apply multivariate regression to isolate substituent effects (e.g., piperazine’s role in target binding vs. CF₃ in solubility) .

Q. How can computational methods predict binding modes to bacterial PPTases (a proposed target)?

- Docking Workflow :

Target Preparation : Use crystal structures of PPTase (PDB: 4QTI) with AMP/CoA ligands .

Ligand Parameterization : Assign partial charges via DFT (B3LYP/6-31G*) .

Binding Affinity : MD simulations suggest hydrogen bonding between piperazine-N and Thr104 (ΔG = −9.2 kcal/mol) .

- Validation : Correlate docking scores with enzymatic inhibition assays (R² = 0.89 in E. coli models) .

Q. What experimental designs validate the compound’s selectivity for bacterial vs. human targets?

- In vitro : Test against human PPTase isoforms (e.g., hPPT1/hPPT2) using fluorescence polarization assays. Reported selectivity ratios: >50:1 .

- In silico : Use sequence alignment to identify divergent residues (e.g., bacterial Lys78 vs. human Glu82) for rational mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.